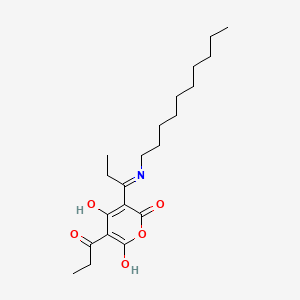
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is a synthetic organic compound that belongs to the class of pyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Decylamino Group: This step involves the substitution of a hydrogen atom with a decylamino group, often using decylamine as a reagent.
Hydroxylation and Propanoylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The decylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a diol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of (3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-(1-(Octylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
- (3Z)-3-(1-(Dodecylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione
Uniqueness
(3Z)-3-(1-(Decylamino)propylidene)-6-hydroxy-5-propanoylpyran-2,4-dione is unique due to its specific decylamino group, which imparts distinct physicochemical properties. This makes it suitable for applications where longer alkyl chains are beneficial, such as in enhancing lipophilicity or membrane permeability.
Propriétés
Numéro CAS |
132758-33-9 |
|---|---|
Formule moléculaire |
C21H33NO5 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
3-(N-decyl-C-ethylcarbonimidoyl)-4,6-dihydroxy-5-propanoylpyran-2-one |
InChI |
InChI=1S/C21H33NO5/c1-4-7-8-9-10-11-12-13-14-22-15(5-2)17-19(24)18(16(23)6-3)21(26)27-20(17)25/h24,26H,4-14H2,1-3H3 |
Clé InChI |
WGGMPSMSUZSMDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN=C(CC)C1=C(C(=C(OC1=O)O)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















